Stearoyl coenzyme A lithium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

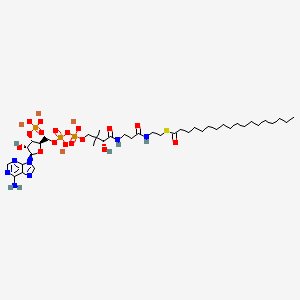

2D Structure

Properties

IUPAC Name |

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-(2-octadecanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H70N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;;/h26-28,32-34,38,49-50H,4-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);;;;/q;4*+1/p-4/t28-,32-,33-,34+,38-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFKQSRFWSQHAV-VXVXVQOXSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H66Li4N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1057.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stearoyl Coenzyme A Lithium Salt: A Technical Guide to its Core Functions in Metabolism and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoyl coenzyme A (Stearoyl-CoA) is a pivotal intermediate in lipid metabolism, representing the activated form of the 18-carbon saturated fatty acid, stearic acid. Its lithium salt is a stabilized form widely utilized in biomedical research to investigate enzymatic pathways and cellular processes. The primary and most-studied function of Stearoyl-CoA is its role as the principal substrate for the enzyme Stearoyl-CoA Desaturase (SCD), the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs).[1][2][3] This conversion is a critical control point in the synthesis of complex lipids, the regulation of cell membrane fluidity, and the modulation of key signaling pathways implicated in a spectrum of metabolic diseases and cancer. This guide provides an in-depth examination of the biochemical functions of Stearoyl-CoA, its metabolic fate, its role in cellular signaling, and its application in experimental research.

Core Function: Substrate for Monounsaturated Fatty Acid Synthesis

The central role of Stearoyl-CoA is to serve as a precursor for the synthesis of oleoyl-CoA, a monounsaturated fatty acid. This reaction is catalyzed by Stearoyl-CoA Desaturase (SCD), an iron-containing enzyme located in the endoplasmic reticulum.[2][3][4]

The Desaturation Reaction: SCD introduces a single cis-double bond between the 9th and 10th carbons of the stearoyl-CoA acyl chain.[4] This is an oxidative reaction that requires molecular oxygen (O₂) and a sophisticated electron transport chain to deliver electrons from NADH.[2] The key components of this process are:

-

NADH: The initial electron donor.

-

Cytochrome b₅ reductase: A flavoprotein that accepts electrons from NADH.

-

Cytochrome b₅: An electron-accepting protein that transfers electrons to SCD.

-

Stearoyl-CoA Desaturase (SCD): The terminal enzyme that utilizes the electrons and molecular oxygen to desaturate the fatty acyl-CoA substrate.[2]

The overall reaction is: Stearoyl-CoA (18:0) + NADH + H⁺ + O₂ → Oleoyl-CoA (18:1n-9) + NAD⁺ + 2H₂O

The lithium salt of Stearoyl-CoA is frequently used in laboratory settings as a stable and soluble substrate to measure the activity and kinetics of SCD enzymes.[5][6][7]

Metabolic Significance and Pathways

The conversion of Stearoyl-CoA to Oleoyl-CoA is a gateway to numerous metabolic pathways. The products of SCD, primarily oleate and palmitoleate (from palmitoyl-CoA), are the most abundant MUFAs in the body.[1][8]

a) Synthesis of Complex Lipids: Oleoyl-CoA is a preferred substrate for the synthesis of various classes of lipids:

-

Triglycerides (TGs): As the primary form of energy storage in adipose tissue.

-

Phospholipids (PLs): As essential structural components of all cellular membranes. The ratio of saturated to monounsaturated fatty acids in phospholipids is a key determinant of membrane fluidity and function.[2][3]

-

Cholesterol Esters (CEs): For the storage and transport of cholesterol.[3][8]

-

Wax Esters: Important components in certain tissues, such as skin.[3][8]

b) Regulation of Lipid Metabolism: The activity of SCD and the resulting concentration of Stearoyl-CoA and Oleoyl-CoA have profound effects on overall lipid homeostasis. SCD1 deficiency in mouse models leads to reduced lipid synthesis and increased lipid oxidation, resulting in resistance to diet-induced obesity.[1][9]

Role in Cellular Signaling and Disease

Beyond its structural and metabolic roles, Stearoyl-CoA and its downstream products are critical signaling molecules. The balance between saturated and monounsaturated fatty acids, controlled by SCD, influences multiple signaling cascades.

-

PPAR Signaling Pathway: Stearoyl-CoA is involved in the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, a crucial regulator of lipid and glucose homeostasis.[6]

-

Insulin Signaling: Increased SCD activity is associated with insulin resistance.[10] Conversely, SCD1 deficiency has been shown to improve insulin sensitivity by affecting the phosphorylation state of key components in the insulin signaling cascade, such as the insulin receptor and Akt.[2][10]

-

Cancer Metabolism: Many cancer cells exhibit upregulated de novo fatty acid synthesis, with a high level of SCD1 activity.[11] The resulting MUFAs are incorporated into membranes of rapidly proliferating cells and are implicated in signaling pathways that promote cell growth and survival while inhibiting apoptosis.[11] SCD1 is therefore considered a promising therapeutic target in oncology.[12][13]

-

Leptin Response: SCD1 expression is regulated by the hormone leptin, indicating its role as a component in the central regulation of energy balance.[1]

Physicochemical Data

The following table summarizes key quantitative data for Stearoyl Coenzyme A Lithium Salt.

| Parameter | Value | Reference |

| Chemical Formula | C₃₉H₇₀N₇O₁₇P₃S | [7] |

| Molecular Weight | 1034.00 g/mol | [7] |

| CAS Number | 193402-48-1 | |

| Appearance | White Powder | [7] |

| Purity (Typical) | ≥90% | [6] |

| Storage Temperature | -20°C | [7][14] |

Experimental Protocols

Stearoyl-CoA lithium salt is the standard substrate for assaying SCD activity in vitro. Below is a generalized protocol for measuring SCD activity in microsomal fractions.

Protocol: In Vitro Stearoyl-CoA Desaturase (SCD) Activity Assay

1. Objective: To quantify the enzymatic conversion of radiolabeled Stearoyl-CoA to Oleoyl-CoA in a microsomal preparation.

2. Materials:

-

Microsomal fraction (e.g., from liver tissue or cultured cells)

-

Stearoyl-CoA lithium salt

-

Radiolabeled [¹⁴C]-Stearoyl-CoA lithium salt

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Cofactor Solution: NADH

-

Reaction Stop Solution (e.g., 10% w/v KOH in ethanol)

-

Scintillation fluid and vials

3. Methodology:

-

Microsome Preparation: Isolate microsomal fractions from tissue homogenates or cell lysates via differential centrifugation. Determine protein concentration using a standard method (e.g., BCA assay).

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a specific amount of microsomal protein (e.g., 50-100 µg), and the cofactor solution (NADH).

-

Initiation: Start the reaction by adding a mixture of unlabeled and [¹⁴C]-Stearoyl-CoA lithium salt to the tube. The final concentration should be optimized for the specific enzyme source.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes). The reaction should be within the linear range.

-

Termination and Saponification: Stop the reaction by adding the alcoholic KOH solution. Heat the samples (e.g., at 80°C for 1 hour) to saponify the fatty acyl-CoAs into free fatty acids.

-

Fatty Acid Separation: Acidify the samples to protonate the free fatty acids. Extract the fatty acids using an organic solvent (e.g., hexane). The key step is to separate the saturated (stearate) from the monounsaturated (oleate) fatty acids. This is often achieved by thin-layer chromatography (TLC).

-

Quantification: Scrape the separated stearate and oleate spots from the TLC plate into separate scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculation: SCD activity is expressed as the amount of [¹⁴C]-Oleate formed per unit time per amount of protein (e.g., pmol/min/mg protein).

Conclusion

This compound salt is more than a simple metabolic intermediate; it is a critical substrate at the nexus of lipid synthesis, membrane biology, and cellular signaling. Its conversion by SCD is a key regulatory step with direct implications for metabolic health and disease. An understanding of its function is essential for researchers in obesity, diabetes, cardiovascular disease, and oncology. The stability and reliability of the lithium salt form ensure its continued value as a fundamental tool for elucidating the complex roles of fatty acid metabolism in health and pathology.

References

- 1. The role of stearoyl-CoA desaturase in body weight regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 3. Role of stearoyl-coenzyme A desaturase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stearoyl-CoA - Wikipedia [en.wikipedia.org]

- 5. Stearoyl Coenzyme A, Lithium salt [admin.ebiohippo.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. This compound salt [myskinrecipes.com]

- 8. Regulation of stearoyl-CoA desaturases and role in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism [pubmed.ncbi.nlm.nih.gov]

- 10. Stearoyl-CoA desaturase and insulin signaling--what is the molecular switch? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Stearoyl-CoA desaturase-1 and adaptive stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gsartor.org [gsartor.org]

- 14. bluetigerscientific.com [bluetigerscientific.com]

The Central Role of Stearoyl-CoA in Fatty Acid Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of Stearoyl-CoA Desaturase (SCD) in Metabolism, Disease, and Therapeutic Targeting

Abstract

Stearoyl-CoA, an 18-carbon saturated fatty acyl-CoA, occupies a critical juncture in lipid metabolism. Its conversion to oleoyl-CoA by the enzyme Stearoyl-CoA Desaturase (SCD) is a rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs). These MUFAs are essential components of complex lipids, including phospholipids, triglycerides, and cholesterol esters, and play a vital role in maintaining cellular membrane fluidity and signaling. The expression and activity of SCD are tightly regulated by a complex network of nutritional and hormonal signals, primarily through transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Liver X Receptor (LXR). Dysregulation of the Stearoyl-CoA to Oleoyl-CoA conversion has been implicated in a wide range of pathologies, including metabolic syndrome, obesity, type 2 diabetes, cardiovascular disease, and various cancers. Consequently, SCD has emerged as a promising therapeutic target for drug development. This technical guide provides a comprehensive overview of the role of Stearoyl-CoA in fatty acid biosynthesis, detailing the biochemical mechanisms, regulatory pathways, and its implication in disease. It further presents key experimental protocols and quantitative data to aid researchers and drug development professionals in this field.

Introduction: The Significance of Stearoyl-CoA in Lipid Homeostasis

De novo lipogenesis, the synthesis of fatty acids from non-lipid precursors, is a fundamental metabolic process. Stearoyl-CoA is a key intermediate in this pathway, representing the final product of the fatty acid synthase (FAS) system in many organisms. While saturated fatty acids (SFAs) like stearic acid have important structural and energetic roles, the introduction of a double bond to form MUFAs is crucial for maintaining the physical properties of cellular membranes and for the synthesis of signaling molecules. The enzyme responsible for this transformation, Stearoyl-CoA Desaturase (SCD), is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the insertion of a cis-double bond at the delta-9 position of fatty acyl-CoAs, with a preference for stearoyl-CoA and palmitoyl-CoA as substrates. The products, oleoyl-CoA and palmitoleoyl-CoA, are then incorporated into a variety of lipids that influence a vast array of cellular functions.

The ratio of saturated to monounsaturated fatty acids is a critical determinant of cell membrane fluidity, which in turn affects the function of membrane-bound proteins, signal transduction, and overall cellular health. Alterations in this ratio have been linked to numerous disease states, highlighting the importance of tightly regulating SCD activity.

The Biochemistry of Stearoyl-CoA Desaturation

The conversion of Stearoyl-CoA to Oleoyl-CoA is an oxidative reaction that requires molecular oxygen and a sophisticated electron transport chain within the endoplasmic reticulum.

The Desaturation Reaction

The overall reaction catalyzed by SCD is:

Stearoyl-CoA + NAD(P)H + H⁺ + O₂ → Oleoyl-CoA + NAD(P)⁺ + 2H₂O

This reaction involves a multi-enzyme complex that includes:

-

SCD: The terminal desaturase containing a di-iron active site.

-

Cytochrome b5: An electron carrier protein.

-

NADH-cytochrome b5 reductase: A flavoprotein that transfers electrons from NADH to cytochrome b5.

The electrons from NADH are transferred via the reductase to cytochrome b5, which then reduces the di-iron center of SCD, activating it for the desaturation of the fatty acyl-CoA substrate.

Enzyme Isoforms and Substrate Specificity

Multiple isoforms of SCD have been identified in mammals. Mice have four isoforms (SCD1, SCD2, SCD3, and SCD4), while humans have two (SCD1 and SCD5). SCD1 is the most well-characterized isoform and is highly expressed in lipogenic tissues such as the liver and adipose tissue. While both stearoyl-CoA and palmitoyl-CoA are major substrates for SCD1, the enzyme generally exhibits a preference for stearoyl-CoA. SCD3, primarily found in the skin, shows a preference for palmitoyl-CoA.

Regulatory Networks Governing Stearoyl-CoA Metabolism

The expression of the SCD1 gene is meticulously controlled by a variety of signaling pathways that respond to nutritional and hormonal cues.

Transcriptional Regulation by SREBP-1c and LXR

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a master transcriptional regulator of lipogenesis. In response to insulin and high carbohydrate diets, SREBP-1c is activated and binds to the sterol regulatory element (SRE) in the promoter of the SCD1 gene, upregulating its transcription.

Liver X Receptors (LXRs), nuclear receptors activated by oxysterols, also play a crucial role in regulating SCD1 expression. LXR can directly bind to an LXR response element (LXRE) in the SCD1 promoter or indirectly by activating the expression of SREBP-1c.

Caption: Transcriptional regulation of the SCD1 gene by SREBP-1c and LXR.

PI3K/Akt/mTORC1 Signaling

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin complex 1 (mTORC1) pathway is a central regulator of cell growth and metabolism. Insulin activates this pathway, which in turn promotes the processing and activation of SREBP-1c, leading to increased SCD1 transcription. This positions SCD1 as a key downstream effector of insulin-stimulated lipogenesis.

AMPK: The Energy Sensor

AMP-activated protein kinase (AMPK) is a cellular energy sensor that is activated under conditions of low energy (high AMP:ATP ratio). Activated AMPK inhibits anabolic pathways, including fatty acid synthesis, to conserve energy. AMPK can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA, a substrate for fatty acid synthase and an inhibitor of fatty acid oxidation. Furthermore, AMPK activation has been shown to suppress the expression of SREBP-1c and consequently downregulate SCD1 transcription. Conversely, inhibition of SCD1 can lead to the activation of AMPK, creating a feedback loop that promotes fatty acid oxidation.

Caption: Regulation of SCD1 by the PI3K/Akt/mTOR and AMPK signaling pathways.

Quantitative Data on Stearoyl-CoA Metabolism

A quantitative understanding of the kinetics of SCD1 and the impact of its modulation on cellular lipid profiles is essential for targeted drug development.

Enzyme Kinetics

While comprehensive kinetic data for SCD1 is still being fully elucidated, studies have indicated that the enzyme has a high affinity for its substrates. The Km value for carnitine palmitoyltransferase 1 (CPT1), an enzyme involved in fatty acid oxidation, is lower in the liver of SCD1-/- mice (35.1 ± 1.4 μM carnitine) compared to wild-type mice (50.9 ± 4.5 μM of carnitine), suggesting an increased affinity for its substrate in the absence of SCD1.

Impact of SCD1 Deficiency on Lipid Composition

The genetic deletion of Scd1 in mice leads to profound alterations in the fatty acid composition of various tissues and lipid classes.

Table 1: Fatty Acid Composition of Liver Lipids in Wild-Type vs. SCD1 Knockout Mice

| Fatty Acid | Total Lipids (% of total) | Triglycerides (% of total) | Cholesterol Esters (% of total) | Phospholipids (% of total) |

| Wild-Type | ||||

| 16:0 (Palmitic) | 21.3 ± 0.5 | 24.5 ± 0.8 | 15.2 ± 0.7 | 25.1 ± 0.9 |

| 18:0 (Stearic) | 12.1 ± 0.4 | 8.9 ± 0.3 | 20.1 ± 1.1 | 15.2 ± 0.6 |

| 16:1 (Palmitoleic) | 10.2 ± 0.7 | 15.3 ± 1.1 | 8.1 ± 0.5 | 5.3 ± 0.4 |

| 18:1 (Oleic) | 35.4 ± 1.2 | 40.1 ± 1.5 | 45.3 ± 2.0 | 28.9 ± 1.1 |

| SCD1 Knockout | ||||

| 16:0 (Palmitic) | 28.5 ± 0.9 | 30.1 ± 1.0 | 20.5 ± 1.0 | 29.8 ± 1.2 |

| 18:0 (Stearic) | 18.2 ± 0.6 | 15.2 ± 0.5 | 28.3 ± 1.3 | 20.1 ± 0.8 |

| 16:1 (Palmitoleic) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.1 | 0.4 ± 0.1 |

| 18:1 (Oleic) | 15.1 ± 0.8 | 18.2 ± 0.9 | 20.1 ± 1.1 | 12.3 ± 0.7 |

Data are presented as mean ± SEM. Data adapted from studies on SCD1 knockout mice.

Table 2: Fatty Acid Composition of Adipose Tissue in Wild-Type vs. SCD1 Deficient Mice

| Fatty Acid | Inguinal WAT (% of total) | Epididymal WAT (% of total) |

| Wild-Type | ||

| 16:0 (Palmitic) | 23.1 ± 0.6 | 24.5 ± 0.7 |

| 18:0 (Stearic) | 5.2 ± 0.2 | 6.1 ± 0.3 |

| 16:1n7 (Palmitoleic) | 8.9 ± 0.4 | 9.5 ± 0.5 |

| 18:1n9 (Oleic) | 45.3 ± 1.1 | 42.1 ± 1.0 |

| SCD1 Knockout | ||

| 16:0 (Palmitic) | 22.8 ± 0.5 | 25.0 ± 0.6 |

| 18:0 (Stearic) | 7.8 ± 0.3 | 8.9 ± 0.4 |

| 16:1n7 (Palmitoleic) | 1.1 ± 0.1 | 1.3 ± 0.2 |

| 18:1n9 (Oleic) | 46.1 ± 1.2 | 25.3 ± 0.8 |

WAT: White Adipose Tissue. Data are presented as mean ± SEM. Adapted from studies on SCD1 knockout mice.

Efficacy of SCD1 Inhibitors

The development of small molecule inhibitors of SCD1 is an active area of research for the treatment of various diseases, particularly cancer.

Table 3: IC50 Values of Selected SCD1 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |

| A-939572 | HCT116 | Colon Cancer | ~50 |

| A549 | Lung Cancer | ~100 | |

| MF-438 | Various | (Rat SCD1) | 2.3 |

| SSI-4 | Various | (Human SCD1) | 1.9 |

| T-3764518 | HCT-116 | Colon Cancer | ~20 |

| CAY10566 | HCT116 | Colon Cancer | ~30 |

IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Reproducible and robust experimental methods are crucial for advancing our understanding of Stearoyl-CoA metabolism.

Microsomal Stearoyl-CoA Desaturase (SCD) Activity Assay

This assay measures the conversion of radiolabeled stearoyl-CoA to oleoyl-CoA in isolated microsomes.

Materials:

-

Microsomal fraction isolated from liver or cultured cells

-

[1-¹⁴C]Stearoyl-CoA

-

NADH

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Reaction termination solution (e.g., 10% KOH in methanol)

-

Solvents for lipid extraction (e.g., hexane)

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Scintillation counter and fluid

Protocol:

-

Microsome Preparation: Isolate microsomes from tissue homogenates or cell lysates by differential centrifugation. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, NADH, and microsomal protein. Pre-incubate at 37°C for 5 minutes.

-

Initiate Reaction: Add [1-¹⁴C]Stearoyl-CoA to start the reaction. Incubate at 37°C for a defined period (e.g., 10-20 minutes).

-

Terminate Reaction: Stop the reaction by adding the termination solution.

-

Saponification and Extraction: Saponify the lipids by heating at 60-70°C. Acidify the mixture and extract the fatty acids with hexane.

-

TLC Separation: Spot the extracted fatty acids onto a TLC plate and develop the chromatogram to separate stearic acid and oleic acid.

-

Quantification: Scrape the spots corresponding to stearic acid and oleic acid into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate Activity: Calculate the percentage of conversion of stearoyl-CoA to oleoyl-CoA and express the enzyme activity as nmol/min/mg protein.

Caption: Experimental workflow for a high-throughput screening assay for SCD1 inhibitors.

Measurement of Membrane Fluidity using Laurdan

Laurdan is a fluorescent probe that exhibits a shift in its emission spectrum depending on the lipid packing of the cell membrane. This property can be used to measure membrane fluidity.

Materials:

-

Cultured cells

-

Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with compounds of interest (e.g., SCD1 inhibitors) for the desired time.

-

Laurdan Staining: Wash the cells with PBS and incubate them with a solution of Laurdan in PBS (e.g., 5-10 µM) at 37°C in the dark for 30-60 minutes.

-

Washing: Wash the cells twice with PBS to remove excess Laurdan.

-

Fluorescence Measurement:

-

Fluorometer: Measure the fluorescence intensity at two emission wavelengths (e.g., 440 nm for the ordered phase and 490 nm for the disordered phase) with an excitation wavelength of 350 nm.

-

Fluorescence Microscope: Acquire images using two different emission filters corresponding to the ordered and disordered phases.

-

-

Generalized Polarization (GP) Calculation: Calculate the GP value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) A higher GP value indicates lower membrane fluidity (more ordered), while a lower GP value indicates higher membrane fluidity (more disordered).

Lipid Extraction and LC-MS/MS for Fatty Acid Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detailed analysis of fatty acid composition.

Materials:

-

Cell or tissue samples

-

Internal standards (e.g., deuterated fatty acids)

-

Solvents for extraction (e.g., chloroform, methanol, water)

-

LC-MS/MS system

Protocol:

-

Sample Homogenization: Homogenize tissue samples or lyse cells in the presence of internal standards.

-

Lipid Extraction: Perform a biphasic lipid extraction using a modified Bligh-Dyer or Folch method with chloroform, methanol, and water.

-

Phase Separation: Centrifuge the mixture to separate the organic (lipid-containing) and aqueous phases.

-

Drying and Reconstitution: Collect the organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

-

LC Separation: Inject the sample onto a reverse-phase LC column to separate the different fatty acid species.

-

MS/MS Detection and Quantification: Analyze the eluting fatty acids using a mass spectrometer in multiple reaction monitoring (MRM) mode for specific and sensitive quantification.

-

Data Analysis: Process the data to identify and quantify the individual fatty acid species relative to the internal standards.

Stearoyl-CoA and Disease

The central role of Stearoyl-CoA and SCD1 in lipid metabolism makes their dysregulation a key factor in the pathogenesis of numerous diseases.

Metabolic Syndrome, Obesity, and Diabetes

Elevated SCD1 activity is associated with obesity and insulin resistance. Increased production of MUFAs promotes triglyceride synthesis and lipid accumulation in the liver (hepatic steatosis) and adipose tissue. Mice with a genetic deletion of Scd1 are protected from diet-induced obesity and have improved insulin sensitivity. This is attributed to a metabolic shift towards fatty acid oxidation and away from lipogenesis.

Cancer

Cancer cells exhibit a reprogrammed metabolism characterized by increased de novo lipogenesis to support rapid proliferation and membrane synthesis. SCD1 is frequently overexpressed in various cancers, including liver, lung, breast, and prostate cancer. The increased production of MUFAs contributes to cancer cell survival, proliferation, and resistance to therapy. Inhibition of SCD1 has been shown to induce apoptosis and inhibit tumor growth in preclinical models, making it an attractive target for cancer therapy.

Stearoyl-CoA as a Substrate for Lipid Modification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stearoyl-CoA, an 18-carbon saturated fatty acyl-CoA, serves as a critical nexus in cellular lipid metabolism. Its primary fate is conversion to the monounsaturated oleoyl-CoA, a reaction catalyzed by the enzyme Stearoyl-CoA Desaturase (SCD). This desaturation event is not merely a simple metabolic conversion but a key regulatory point that dictates the composition of complex lipids, thereby influencing membrane fluidity, signal transduction, and energy storage. The activity of SCD and the cellular levels of Stearoyl-CoA and its products are intricately linked to numerous physiological and pathological states, including metabolic diseases and cancer. Consequently, the enzymatic pathways involving Stearoyl-CoA have emerged as a significant area of research and a promising target for therapeutic intervention. This technical guide provides a comprehensive overview of Stearoyl-CoA as a substrate for lipid modification, with a focus on the enzymatic processes, associated signaling pathways, and detailed experimental methodologies for its study.

The Central Role of Stearoyl-CoA in Lipid Metabolism

Stearoyl-CoA is a pivotal intermediate in fatty acid metabolism, primarily derived from de novo fatty acid synthesis or the elongation of palmitoyl-CoA. Its principal and most studied role is as a substrate for Stearoyl-CoA Desaturase (SCD), an enzyme that introduces a double bond at the delta-9 position of the fatty acyl chain.

Stearoyl-CoA Desaturase (SCD): The Key Enzyme

SCD is an integral membrane protein located in the endoplasmic reticulum that catalyzes the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs).[1] The preferred substrates for SCD are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which are converted to palmitoleoyl-CoA (16:1) and oleoyl-CoA (18:1), respectively.[2][3] This reaction requires molecular oxygen and electrons transferred from NADH via cytochrome b5 reductase and cytochrome b5.[3]

The products of the SCD-catalyzed reaction, particularly oleoyl-CoA, are essential precursors for the synthesis of various classes of lipids, including:

-

Phospholipids: Key components of cellular membranes that influence fluidity and the function of membrane-bound proteins.

-

Triglycerides (TAGs): The primary form of energy storage in adipose tissue.

-

Cholesteryl Esters: Important for cholesterol transport and storage.

-

Wax Esters and Alkyldiacylglycerols: Specialized lipids with diverse functions.[2]

The ratio of saturated to monounsaturated fatty acids is crucial for maintaining cellular homeostasis, and its dysregulation has been implicated in a wide range of diseases.[2]

Quantitative Data on Stearoyl-CoA Metabolism and SCD Inhibition

The following tables summarize key quantitative data related to Stearoyl-CoA metabolism and the effects of SCD inhibition.

Enzyme Kinetics of Stearoyl-CoA Desaturase

While extensive research has been conducted on SCD, specific Michaelis-Menten constants (Km and Vmax) for stearoyl-CoA are not consistently reported across the literature. The substrate specificity is, however, well-documented, with a preference for acyl-CoAs with chain lengths between 16 and 18 carbons.

IC50 Values of Selected SCD1 Inhibitors

A number of small molecule inhibitors targeting SCD1 have been developed and characterized. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating their potency.

| Inhibitor | Target | IC50 (nM) | Reference |

| A939572 | mSCD1 | <4 | |

| hSCD1 | 37 | ||

| MK-8245 | hSCD1 | 1 | |

| r/mSCD1 | 3 | ||

| CAY10566 | mSCD1 | 4.5 | |

| hSCD1 | 26 | ||

| HepG2 cells | 6.8 - 7.9 | ||

| CVT-12012 | HepG2 cells | 6.1 | |

| Sterculic acid | Δ9-desaturase | 900 | |

| SSI-4 | SCD1 | 1.9 | |

| MF-438 | rSCD1 | 2.3 | |

| T-3764518 | hSCD1 | 4.7 |

Quantitative Effects of SCD1 Inhibition on Cellular Lipids

Inhibition of SCD1 leads to predictable changes in the cellular lipid profile, most notably a decrease in the ratio of monounsaturated to saturated fatty acids, often referred to as the desaturation index (e.g., 18:1/18:0).

| Cell Line/Model | SCD1 Inhibition Method | Key Lipid Changes | Reference |

| Breast Cancer Tissue | CAY10566 (SCD1 inhibitor) | 1.46-fold increase in saturated fatty acids. | [4] |

| Murine White Adipose Tissue | SCD1 Knockout | Significant decrease in SCD-16 and SCD-18 desaturation indices. | [5] |

| LNCaP Prostate Cancer Cells | BZ36 (SCD1 inhibitor) | Inhibition of de novo lipid synthesis: 39% (Cholesteryl Esters), 27% (Triglycerides), 58% (Phospholipids). | [5] |

| Ovarian Cancer Cells | SCD1 Inhibition | Increased Saturated Fatty Acid/Monounsaturated Fatty Acid ratio across all lipid classes. | [5] |

Signaling Pathways and Logical Relationships

The metabolism of Stearoyl-CoA is tightly integrated with major cellular signaling pathways that control cell growth, proliferation, and survival.

SCD1-Mediated Lipid Synthesis and Downstream Signaling

The conversion of stearoyl-CoA to oleoyl-CoA by SCD1 provides the necessary building blocks for the synthesis of complex lipids that are essential for cell proliferation and membrane biogenesis. This pathway is often upregulated in cancer cells to meet the demands of rapid growth.

Experimental Protocols

This section provides detailed methodologies for key experiments to study Stearoyl-CoA metabolism and SCD activity.

Microsomal Stearoyl-CoA Desaturase (SCD) Activity Assay

This assay measures the conversion of radiolabeled stearoyl-CoA to oleoyl-CoA in isolated microsomal fractions.

5.1.1 Materials

-

Microsomal protein fraction isolated from liver or cultured cells

-

[1-14C]Stearoyl-CoA (Substrate)

-

NADH

-

ATP

-

Coenzyme A

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Potassium phosphate buffer (pH 7.2)

-

Ascorbic acid

-

20% Potassium hydroxide (KOH) in ethanol

-

Hexane

-

Thin-layer chromatography (TLC) plates (Silica gel G)

-

Scintillation cocktail and counter

5.1.2 Protocol

-

Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, NADH, ATP, Coenzyme A, and BSA.

-

Microsome Addition: Add a specific amount of microsomal protein to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding [1-14C]Stearoyl-CoA to the mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes). The reaction should be in the linear range with respect to time and protein concentration.

-

Termination and Saponification: Stop the reaction by adding ethanolic KOH and heat at 80-90°C for 1 hour to saponify the lipids.

-

Fatty Acid Extraction: Acidify the mixture with concentrated HCl and extract the fatty acids with hexane.

-

TLC Separation: Concentrate the hexane extract and spot it on a silica gel TLC plate. Develop the plate in a solvent system that separates saturated and monounsaturated fatty acids (e.g., petroleum ether:diethyl ether:acetic acid, 90:10:1 v/v/v).

-

Quantification: Visualize the fatty acid spots (e.g., with iodine vapor), scrape the corresponding silica gel into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculation of Activity: Calculate the SCD activity as the percentage of total radioactivity converted from stearic acid to oleic acid per unit of time and protein.

Experimental Workflow for Microsomal SCD Activity Assay

References

- 1. Regulation of stearoyl-CoA desaturases and role in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of stearoyl-coenzyme A desaturase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Stearoyl Coenzyme A Lithium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl coenzyme A (Stearoyl-CoA) lithium salt is a pivotal molecule in the realm of lipid metabolism. As the 18-carbon saturated fatty acyl-CoA, it stands at a critical metabolic crossroads, serving as a key substrate for both the synthesis of monounsaturated fatty acids and the elongation of fatty acid chains. This technical guide provides a comprehensive overview of the structure, properties, and biological significance of Stearoyl-CoA lithium salt, with a focus on its practical application in research and drug development.

Structure and Physicochemical Properties

Stearoyl-CoA is a complex molecule comprising a stearic acid moiety linked to coenzyme A via a thioester bond. The lithium salt form enhances its stability and solubility in aqueous solutions, making it suitable for a wide range of biochemical assays.

Table 1: General and Physicochemical Properties of Stearoyl Coenzyme A Lithium Salt

| Property | Value | Reference(s) |

| Synonyms | n-Octadecanoyl Coenzyme A lithium salt | [1] |

| CAS Number | 193402-48-1 | [1] |

| Molecular Formula | C₃₉H₇₀N₇O₁₇P₃S · xLi | [1] |

| Molecular Weight | 1034.00 g/mol | [1] |

| Appearance | White to slightly yellow powder | [1] |

| Purity | ≥90% | [2] |

| Solubility | Soluble in water (2 mg/mL) | [3] |

| Storage | Store at -20°C | [4] |

| Stability | Aqueous solutions are stable for up to 6 months at -80°C and for 1 month at -20°C. |

Biological Role and Signaling Pathways

Stearoyl-CoA is a central player in lipid biosynthesis and cellular signaling. Its primary roles include:

-

Substrate for Stearoyl-CoA Desaturase (SCD): Stearoyl-CoA is the principal substrate for SCD, an endoplasmic reticulum-bound enzyme that catalyzes the introduction of a cis-double bond at the Δ9 position of the fatty acyl chain, converting it to oleoyl-CoA.[5][6] This is a rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), which are essential components of membrane phospholipids, triglycerides, and cholesterol esters.[5][7]

-

Fatty Acid Elongation: Stearoyl-CoA can be further elongated in the endoplasmic reticulum by the addition of two-carbon units from malonyl-CoA, contributing to the synthesis of very-long-chain fatty acids (VLCFAs).[8][9]

-

PPAR Signaling Pathway: Stearoyl-CoA and its downstream product, oleoyl-CoA, are involved in the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[2] PPARs are nuclear receptors that play a crucial role in the regulation of genes involved in lipid and glucose metabolism.[10] Activation of PPARγ by ligands such as oleoyl-CoA can influence adipogenesis and insulin sensitivity.[11][12][13]

Conversion of Stearoyl-CoA to Oleoyl-CoA

The desaturation of Stearoyl-CoA is a critical enzymatic reaction for maintaining cellular lipid homeostasis.

Fatty Acid Elongation Pathway

Stearoyl-CoA serves as a substrate for the fatty acid elongation machinery, leading to the synthesis of longer saturated fatty acids.

PPARγ Activation Signaling

The metabolic products of Stearoyl-CoA can act as signaling molecules to activate PPARγ, influencing gene expression related to lipid metabolism.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fatty acids elongation in the endoplasmic reticulum [mpmp.huji.ac.il]

- 3. researchgate.net [researchgate.net]

- 4. Stearoyl Coenzyme A, Lithium salt [admin.ebiohippo.com]

- 5. Stearoyl-CoA desaturase, a short-lived protein of endoplasmic reticulum with multiple control mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrospray Ionization Tandem Mass Spectrometry (Esi-Ms/Ms) Analysis of the Lipid Molecular Species Composition of Yeast Subcellular Membranes Reveals Acyl Chain-Based Sorting/Remodeling of Distinct Molecular Species En Route to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. agrilife.org [agrilife.org]

- 10. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iosrjournals.org [iosrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. PPAR-γ Activation Increases Insulin Secretion through the Up-regulation of the Free Fatty Acid Receptor GPR40 in Pancreatic β-Cells | PLOS One [journals.plos.org]

The Role of Stearoyl-CoA in the PPAR Signaling Pathway: A Technical Guide

Abstract: Peroxisome Proliferator-Activated Receptors (PPARs) are critical nuclear receptors that govern systemic lipid homeostasis, glucose metabolism, and inflammatory responses. Their activity is modulated by endogenous and synthetic ligands, primarily fatty acids and their derivatives. This technical guide provides an in-depth examination of the pivotal, albeit indirect, role of Stearoyl-CoA in the PPAR signaling pathway. The central thesis is that the metabolic flux from Stearoyl-CoA to monounsaturated fatty acids, catalyzed by Stearoyl-CoA Desaturase (SCD), is a key regulatory node in generating endogenous PPAR ligands, thereby influencing metabolic programming. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the core mechanisms, quantitative data summaries, comprehensive experimental protocols, and visual pathway representations.

Core Mechanism: From Saturated to Signaling Molecule

Stearoyl-CoA, a 18-carbon saturated fatty acyl-CoA, does not directly bind to or activate PPARs. Instead, its significance lies in its role as the primary substrate for the endoplasmic reticulum-resident enzyme, Stearoyl-CoA Desaturase (SCD). SCD introduces a double bond at the delta-9 position of Stearoyl-CoA, converting it to Oleoyl-CoA . This product is readily hydrolyzed to oleic acid , a monounsaturated fatty acid that functions as a potent endogenous ligand for PPARs, particularly the PPARα and PPARγ isoforms.[1][2]

The activity and expression of SCD are, therefore, a critical control point. Increased SCD activity leads to a higher cellular pool of oleic acid, promoting the activation of PPAR signaling cascades. This activation involves the binding of oleic acid to the ligand-binding domain of a PPAR protein, inducing a conformational change that facilitates the dissociation of corepressors and recruitment of coactivators. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This PPAR:RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3]

This mechanism links cellular fatty acid metabolism directly to nuclear gene regulation, allowing cells to adapt to changes in nutrient availability. For instance, the activation of PPARγ by SCD-derived oleic acid is a crucial step in adipogenesis, the differentiation of preadipocytes into mature fat cells.[1] Concurrently, activation of PPARα in the liver stimulates genes involved in fatty acid β-oxidation.

Data Presentation: Quantitative Effects on PPAR Signaling

The functional consequence of the Stearoyl-CoA/SCD axis on PPAR signaling has been quantified in numerous studies. The following tables summarize key findings, focusing on PPARγ activation during adipogenesis and PPARα activation in metabolic regulation.

Table 1: Effects of SCD Activity and Oleic Acid on PPARγ and Adipogenesis

| Experimental System | Intervention | Measured Parameter | Result | Citation |

| Bovine Stromal Vascular Fraction (SVF) Cells | SCD1 Overexpression | PPARγ Luciferase Reporter Activity | 3.69-fold increase (P < 0.01) | [1] |

| Bovine SVF Cells | SCD1 Overexpression | Lipid Droplet Accumulation (Triglycerides) | 1.79-fold increase (from 142.46 to 254.89 µg/mg protein, P < 0.01) | [1] |

| Bovine SVF Cells | 100 µM Exogenous Oleic Acid | Lipid Accumulation | 22.28-fold increase (P < 0.01) | [1] |

| 3T3-L1 Preadipocytes | SCD1 Knockdown | Triglyceride (TG) Content | Markedly decreased | [4] |

| 3T3-L1 Preadipocytes | SCD1 Knockdown | mRNA levels of Pparg and C/ebpα | Significantly decreased | [4] |

Table 2: Effects of Oleic Acid on PPARα and Target Gene Expression

| Experimental System | Intervention | Measured Parameter | Result | Citation |

| HepG2 Cells | Oleic Acid (OA) Treatment | PPARα Transactivation (Luciferase Assay) | Increased | [5] |

| Human Myotubes | PPARδ Agonist (GW501516, 10 nmol/l) | Oleic Acid Oxidation (14CO2) | ~2.5-fold increase | [6] |

| HepG2 Cells | 0.2 mmol/L Oleic Acid + 50 µmol/L Fenofibrate (PPARα agonist) | Intracellular Triglyceride (TG) Levels | ~48% decrease vs OA alone (from 379.98 to 196.99 mg/g protein) | [7] |

| HepG2 Cells | 0.2 mmol/L Oleic Acid + 50 µmol/L Fenofibrate (PPARα agonist) | PPARα mRNA Expression | ~3.1-fold increase vs OA alone | [7] |

| INS-1E Cells | Oleic Acid Treatment | PPARδ Expression (qPCR) | Significantly increased | [8] |

Experimental Protocols

Detailed and reproducible methodologies are paramount for scientific advancement. The following sections provide step-by-step protocols for key experiments used to elucidate the role of the Stearoyl-CoA/SCD/Oleic Acid axis in PPAR signaling.

PPAR Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of a compound (e.g., oleic acid) to activate a specific PPAR isoform, leading to the expression of a luciferase reporter gene.

Objective: To quantify the activation of a specific PPAR isoform (e.g., PPARα or PPARγ) in response to treatment with oleic acid.

Materials:

-

Cell Line: HepG2 (human hepatoma) or HEK293T cells.

-

Plasmids:

-

Expression vector for the full-length human PPAR of interest (e.g., pCMX-hPPARα).

-

Reporter vector containing multiple PPREs upstream of a firefly luciferase gene (e.g., pGL3-PPRE-Luc).

-

Control vector with a constitutively expressed Renilla luciferase for normalization (e.g., pRL-TK).

-

-

Transfection Reagent: Lipofectamine 3000 or similar cationic lipid-based reagent.

-

Culture Medium: DMEM supplemented with 10% FBS.

-

Serum-Free Medium: Opti-MEM or equivalent.

-

Treatment: Oleic acid complexed to bovine serum albumin (BSA).

-

Assay Reagent: Dual-Luciferase Reporter Assay System.

-

Luminometer for 96-well plates.

Protocol:

-

Cell Seeding: The day before transfection, seed HepG2 cells into a 24-well plate at a density of 1.1 x 105 cells per well in 500 µL of complete growth medium. Ensure cells will be 75-80% confluent at the time of transfection.[9]

-

Transfection Complex Preparation (per well): a. In tube A, mix 500 ng of the PPAR expression plasmid, 500 ng of the PPRE-luciferase reporter plasmid, and 50 ng of the Renilla control plasmid in 100 µL of Opti-MEM. b. In tube B, dilute 1.5-2.0 µL of Lipofectamine 3000 reagent in 100 µL of Opti-MEM. c. Combine the contents of tube A and tube B, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.[10]

-

Transfection: Add the 200 µL of transfection complex dropwise to each well. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 hours.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of oleic acid-BSA complex or vehicle control (BSA alone). Incubate for an additional 18-24 hours.

-

Cell Lysis: a. Aspirate the culture medium and wash the cells once with 1X PBS. b. Add 100 µL of 1X Passive Lysis Buffer to each well. c. Incubate on an orbital shaker for 15 minutes at room temperature.

-

Luciferase Measurement: a. Transfer 20 µL of the cell lysate from each well to a white, opaque 96-well assay plate. b. Use a luminometer with dual injectors to first inject 100 µL of Luciferase Assay Reagent II (firefly substrate) and measure luminescence. c. Subsequently, inject 100 µL of Stop & Glo® Reagent (Renilla substrate) and measure the second luminescence.

-

Data Analysis: a. For each well, calculate the ratio of Firefly luminescence to Renilla luminescence to normalize for transfection efficiency and cell number. b. Express the results as "Fold Activation" by dividing the normalized luciferase activity of oleic acid-treated cells by the normalized activity of the vehicle-treated control cells.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if a specific protein, such as PPARγ, binds to a specific DNA region (e.g., the promoter of a target gene) within the cell's natural chromatin context.

Objective: To detect the in vivo binding of PPARγ to the PPRE of a known target gene (e.g., FABP4) in differentiated adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes.

-

Formaldehyde (37%).

-

Glycine.

-

Cell Lysis Buffer (e.g., containing PIPES, IGEPAL, protease inhibitors).

-

Nuclei Lysis Buffer (e.g., containing SDS, EDTA, Tris, protease inhibitors).

-

Sonicator (e.g., Bioruptor).

-

ChIP-grade anti-PPARγ antibody.

-

Control non-specific IgG (e.g., Rabbit IgG).

-

Protein A/G magnetic beads.

-

Wash Buffers (low salt, high salt, LiCl).

-

Elution Buffer (SDS, NaHCO3).

-

NaCl (5M).

-

RNase A and Proteinase K.

-

DNA purification kit.

-

qPCR primers specific for the PPRE region of the target gene and a negative control region.

-

qPCR master mix and instrument.

Protocol:

-

Cross-linking: a. Treat differentiated 3T3-L1 adipocytes with formaldehyde to a final concentration of 1% in the culture medium. b. Incubate for 10 minutes at room temperature with gentle shaking to cross-link proteins to DNA.[11] c. Quench the reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.[11]

-

Cell Harvest and Lysis: a. Wash cells twice with ice-cold PBS. Scrape cells and pellet by centrifugation. b. Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes. c. Pellet the nuclei by centrifugation and resuspend in Nuclei Lysis Buffer.[11]

-

Chromatin Shearing: a. Shear the chromatin by sonication to an average fragment size of 200-700 bp. Optimization is critical; perform a time course to determine the optimal sonication conditions. b. Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.

-

Immunoprecipitation (IP): a. Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C. b. Set aside a small aliquot of the pre-cleared chromatin as the "Input" control. c. To the remaining chromatin, add 2-5 µg of anti-PPARγ antibody or control IgG. Incubate overnight at 4°C with rotation. d. Add pre-blocked Protein A/G magnetic beads to each IP and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.[12]

-

Washes: a. Pellet the beads on a magnetic stand and discard the supernatant. b. Perform a series of stringent washes to remove non-specifically bound chromatin: once with Low Salt Wash Buffer, once with High Salt Wash Buffer, once with LiCl Wash Buffer, and twice with TE Buffer.[13]

-

Elution and Reverse Cross-linking: a. Elute the complexes from the beads by adding Elution Buffer and incubating at 65°C. b. Reverse the cross-links by adding NaCl to a final concentration of 0.2 M to the eluates and the Input sample. Incubate at 65°C for at least 4-5 hours or overnight.[11]

-

DNA Purification: a. Treat the samples with RNase A, followed by Proteinase K. b. Purify the DNA using a spin column-based DNA purification kit or phenol-chloroform extraction. Elute in a small volume (e.g., 30-50 µL).

-

Analysis by qPCR: a. Use the purified DNA from the IP, IgG, and Input samples as templates for qPCR. b. Use primers targeting the PPRE of a known PPARγ target gene (e.g., FABP4) and a control gene-desert region. c. Calculate the percentage of input for each sample and then determine the fold enrichment of the specific IP over the IgG control.

Adipogenesis and Lipid Accumulation Assay (Oil Red O Staining)

This protocol is used to induce adipocyte differentiation and then quantify the resulting lipid accumulation, a hallmark of PPARγ activation.

Objective: To assess the effect of SCD1 overexpression or oleic acid treatment on the differentiation of 3T3-L1 preadipocytes by quantifying intracellular lipid droplets.

Materials:

-

3T3-L1 preadipocytes.

-

Differentiation Medium (DM): DMEM with 10% FBS, insulin, dexamethasone, and IBMX.

-

Formalin (10%).

-

Oil Red O (ORO) stock solution (e.g., 0.5% in isopropanol).

-

ORO working solution (e.g., 60% ORO stock, 40% water).

-

Isopropanol (100%).

-

Spectrophotometer or plate reader.

Protocol:

-

Induction of Adipogenesis: a. Culture 3T3-L1 preadipocytes to confluence in a 24-well plate. b. Two days post-confluence (Day 0), replace the medium with Differentiation Medium containing the experimental treatment (e.g., in cells overexpressing SCD1 or treated with oleic acid). c. On Day 2, replace the medium with DMEM containing 10% FBS and insulin. d. From Day 4 onwards, culture the cells in DMEM with 10% FBS, replacing the medium every 2 days until Day 8-10, by which time mature adipocytes with large lipid droplets should be visible.

-

Oil Red O Staining: a. Wash the differentiated cells twice with PBS. b. Fix the cells by incubating with 10% formalin for 1 hour at room temperature.[14] c. Wash the fixed cells with water and then with 60% isopropanol for 5 minutes.[15] d. Allow the plate to dry completely. e. Add ORO working solution to each well, ensuring full coverage of the cell monolayer. Incubate for 15-20 minutes.[15] f. Aspirate the ORO solution and wash the cells 3-4 times with water until the excess stain is removed.

-

Quantification: a. After the final wash, visually inspect the cells under a microscope to confirm staining. b. Add 250 µL of 100% isopropanol to each well to elute the stain from the lipid droplets.[15] c. Incubate on a shaker for 10 minutes to ensure complete elution. d. Transfer 200 µL of the isopropanol-ORO eluate to a new 96-well plate. e. Measure the absorbance at 490-520 nm using a plate reader.[15][16] The absorbance is directly proportional to the amount of lipid accumulated.

Conclusion

The involvement of Stearoyl-CoA in the PPAR signaling pathway is a prime example of the intricate coupling between metabolic pathways and gene regulation. While not a direct ligand, Stearoyl-CoA serves as the essential precursor for the synthesis of oleic acid, a key endogenous activator of PPARα and PPARγ. The enzyme SCD1 sits at the nexus of this control, acting as a rheostat that translates the cellular saturated fatty acid status into a powerful transcriptional response. Understanding this axis is fundamental for researchers in metabolism and provides a compelling strategic framework for drug development professionals targeting metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The methodologies and data presented herein offer a robust foundation for further investigation into this critical signaling network.

References

- 1. Transfecting Plasmid DNA into Hep G2 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ndufa6 regulates adipogenic differentiation via Scd1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [Effects of PPAR-alpha activation on oleic acid-induced steatosis and expression of heme oxygenase-1 in HepG2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oleic acid activates peroxisome proliferator-activated receptor δ to compensate insulin resistance in steatotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transfecting Plasmid DNA Into HepG2 Cells Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Transfection HepG2 [protocols.io]

- 11. bohdan-khomtchouk.github.io [bohdan-khomtchouk.github.io]

- 12. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]

- 13. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

Stearoyl-CoA Desaturase: The Central Hub of Monounsaturated Fatty Acid Synthesis and a Key Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stearoyl-CoA Desaturase (SCD) is a critical, rate-limiting enzyme embedded in the endoplasmic reticulum that plays a pivotal role in lipid metabolism. It is responsible for the de novo synthesis of monounsaturated fatty acids (MUFAs), primarily oleate (18:1n-9) and palmitoleate (16:1n-7), from their saturated fatty acid (SFA) precursors, stearoyl-CoA (18:0) and palmitoyl-CoA (16:0), respectively.[1][2][3] This conversion is fundamental for the synthesis of complex lipids such as triglycerides, phospholipids, and cholesterol esters, which are essential for cellular membrane integrity, energy storage, and signaling.[4][5] The ratio of SFAs to MUFAs is tightly regulated and profoundly impacts membrane fluidity and metabolic homeostasis.[6] Dysregulation of SCD1, the primary isoform in most tissues, is strongly implicated in a range of metabolic diseases, including obesity, insulin resistance, non-alcoholic fatty liver disease (NAFLD), and cancer, making it a compelling target for therapeutic intervention.[7][8] This guide provides a comprehensive overview of SCD1's biochemical function, regulatory pathways, and its role in disease, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.

The Biochemical Reaction: Mechanism of Desaturation

The SCD1-catalyzed reaction introduces a single cis-double bond at the delta-9 position of the acyl-CoA substrate.[2] This is a complex, non-reversible oxidative reaction that requires a multi-component electron transport chain within the endoplasmic reticulum membrane.[9]

The key components are:

-

SCD1: The terminal desaturase containing a di-iron active site.[1]

-

Cytochrome b5: An electron acceptor that directly transfers electrons to SCD1.[9]

-

NADH-cytochrome b5 reductase: A flavoprotein that transfers electrons from NADH to cytochrome b5.[9]

-

NADH: The initial electron donor.[2]

-

Molecular Oxygen (O₂): The final electron acceptor, which is reduced to water.[2]

The preferred substrates for SCD1 are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0).[9] Studies have shown that SCD1 is selective for acyl chains between 14 and 19 carbons in length, with the highest activity observed for 17 to 19-carbon substrates.[10]

Regulation of SCD1 Expression and Activity

SCD1 expression is meticulously controlled by a network of transcriptional and post-transcriptional mechanisms, primarily in response to dietary and hormonal signals.

Transcriptional Regulation by SREBP-1c

The primary transcriptional activator of the SCD1 gene is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) , a master regulator of lipogenesis.[11][12] The signaling cascade leading to SREBP-1c activation is initiated by insulin:

-

Insulin Signaling: Insulin binding to its receptor activates the PI3K-AKT pathway.[8]

-

mTORC1 Activation: AKT activates the mammalian target of rapamycin complex 1 (mTORC1).[13]

-

SREBP-1c Processing: In the ER, SREBP-1c exists as an inactive precursor bound to SCAP (SREBP cleavage-activating protein). Insulin signaling, via mTORC1, promotes the translocation of the SREBP-1c-SCAP complex from the ER to the Golgi apparatus.[14][15]

-

Proteolytic Cleavage: In the Golgi, SREBP-1c undergoes sequential proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P).[15]

-

Nuclear Translocation: This cleavage releases the mature, transcriptionally active N-terminal domain of SREBP-1c (nSREBP-1c).[12]

-

Gene Transcription: nSREBP-1c translocates to the nucleus, binds to the Sterol Regulatory Element (SRE) in the promoter of target genes, including SCD1, and activates their transcription.[11][16]

The liver X receptor (LXR) also plays a role by directly inducing the expression of SREBP-1c.[17]

Other Regulatory Factors

-

Dietary Fats: Polyunsaturated fatty acids (PUFAs) are known to suppress SCD1 gene expression, acting as a negative feedback mechanism.[11] Conversely, high-carbohydrate diets potently induce SCD1 expression via the insulin-SREBP-1c axis.[2]

-

Hormones: Besides insulin, leptin has been shown to repress SCD1 expression, contributing to its role in energy homeostasis.[18]

Role in Health and Disease

The balance between SFAs and MUFAs, controlled by SCD1, is crucial for metabolic health. Altered SCD1 activity is a hallmark of many pathological conditions.

-

Metabolic Syndrome and Obesity: Elevated SCD1 activity is linked to obesity, increased triglyceride synthesis, and hepatic steatosis.[8][19] Mouse models lacking SCD1 are protected from diet-induced obesity and insulin resistance, exhibiting increased energy expenditure and fatty acid oxidation.[9]

-

Insulin Resistance and Diabetes: The products of SCD1, particularly oleate, are key components of triglycerides and diacylglycerols, lipid species that can interfere with insulin signaling pathways when they accumulate, leading to insulin resistance.[4]

-

Cancer: Many cancer cells exhibit upregulated lipogenesis and high levels of SCD1 expression.[20] The resulting MUFAs are required for building new membranes for rapidly proliferating cells and for modulating signaling pathways that promote cancer cell survival and growth.[21] Inhibition of SCD1 has been shown to induce apoptosis in various cancer models.[22]

-

Inflammation: While SCD1 deficiency can be metabolically beneficial, it can also promote inflammation in certain contexts. The accumulation of SFAs, the substrates of SCD1, can trigger inflammatory pathways.[4]

Quantitative Data Summary

The activity of SCD1 and the effect of its inhibition can be quantified through various measures.

Table 1: IC₅₀ Values of Common SCD1 Inhibitors

The half-maximal inhibitory concentration (IC₅₀) indicates the potency of a compound in inhibiting SCD1 enzymatic activity.

| Inhibitor | Target Species | IC₅₀ (nM) | Reference(s) |

| A939572 | Human SCD1 | 37 | [21][23][24] |

| Mouse SCD1 | <4 | [21][23][24] | |

| CAY10566 | Human SCD1 | 26 | [23][24] |

| Mouse SCD1 | 4.5 | [23][24] | |

| MK-8245 | Human SCD1 | 1 | [21][25] |

| Mouse/Rat SCD1 | 3 | [21][25] | |

| T-3764518 | Human SCD1 | 4.7 | [24][25] |

| Sterculic Acid | Δ9 Desaturase | 900 | [21] |

Table 2: Impact of SCD1 Deficiency on Hepatic Fatty Acid Composition

The desaturation index, the ratio of product (MUFA) to substrate (SFA), is a direct indicator of SCD1 activity in tissues.

| Model | Tissue | Parameter | Change vs. Wild-Type | Reference(s) |

| SCD1 Knockout Mice | Liver (Triglycerides) | Palmitoleate (16:1) | ↓ 95% | [26] |

| Liver (Triglycerides) | Oleate (18:1) | ↓ 63% | [26] | |

| Liver (Triglycerides) | Stearate (18:0) | ↑ 14.4-fold | [26] | |

| Liver | Desaturation Index (18:1/18:0) | Dramatically ↓ | [26] | |

| ob/ob Mice with SCD1 shRNA | Liver (Triglycerides) | Palmitoleate (16:1n7) | ↓ 54% | [19] |

| Liver (Triglycerides) | Oleate (18:1n9) | ↓ 55% | [19] | |

| Liver (Triglycerides) | Stearate (18:0) | ↑ 1000% | [19] |

Experimental Protocols

Protocol: Microsomal SCD Activity Assay

This assay measures the conversion of a radiolabeled SFA to a MUFA in isolated liver microsomes, which are rich in SCD1.

1. Preparation of Microsomes:

-

Homogenize fresh or frozen liver tissue in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

-

Discard the supernatant. The resulting pellet is the microsomal fraction. Resuspend in an appropriate buffer and determine protein concentration (e.g., via Bradford assay).

2. Desaturation Reaction:

-

In a reaction tube, combine the following components on ice:

- Phosphate buffer (e.g., 100 mM, pH 7.2)

- NADH (final concentration ~1-2 mM)

- Microsomal protein (~100-200 µg)

- Radiolabeled substrate: [1-¹⁴C]Stearoyl-CoA (final concentration ~10-20 µM)

-

Initiate the reaction by transferring the tubes to a 37°C water bath. Incubate for 10-20 minutes.

-

Stop the reaction by adding a strong base (e.g., 10% w/v KOH in methanol).

3. Saponification and Extraction:

-

Heat the reaction mixture at 85°C for 1 hour to saponify the fatty acids.

-

Cool the tubes and acidify with a strong acid (e.g., concentrated HCl) to protonate the fatty acids.

-

Extract the fatty acids by adding an organic solvent (e.g., hexane), vortexing, and centrifuging to separate the phases. Collect the upper organic phase containing the fatty acids.

4. Product Separation and Quantification:

-

Spot the extracted fatty acids onto a thin-layer chromatography (TLC) plate (e.g., silica gel impregnated with silver nitrate, which separates based on degree of unsaturation).

-

Develop the TLC plate in a suitable solvent system (e.g., hexane:diethyl ether:acetic acid).

-

Visualize the separated SFA and MUFA spots (e.g., using iodine vapor or autoradiography).

-

Scrape the spots corresponding to stearic acid and oleic acid into separate scintillation vials.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Calculate SCD activity as nmol of oleate formed per minute per mg of microsomal protein.

Protocol: Fatty Acid Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the steps to quantify the relative abundance of different fatty acids in a biological sample.

1. Lipid Extraction:

-

Homogenize the sample (~50-100 mg) in a chloroform:methanol solution (2:1, v/v).

-

Add water or a salt solution to induce phase separation.

-

Vortex vigorously and centrifuge.

-

Collect the lower organic layer (containing lipids) and dry it under a stream of nitrogen.

2. Saponification and Derivatization (Transesterification):

-

The goal is to convert fatty acids within complex lipids into volatile Fatty Acid Methyl Esters (FAMEs).

-

Add 0.5 M KOH or NaOH in methanol to the dried lipid extract.

-

Heat at 80-100°C for 5-10 minutes to cleave the ester bonds.

-

Add a methylation reagent, such as 14% Boron Trifluoride (BF₃) in methanol, and heat again to methylate the free fatty acids.

-

Stop the reaction by adding water.

3. FAME Extraction:

-

Add hexane or heptane to the cooled reaction mixture.

-

Vortex and centrifuge to separate the phases.

-

Carefully transfer the upper organic layer, containing the FAMEs, to a new vial for GC-MS analysis.

4. GC-MS Analysis:

-

Injection: Inject 1 µL of the FAME sample into the GC.

-

GC Column: Use a polar capillary column suitable for FAME separation (e.g., FAMEWAX, DB-23).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold, then ramp up to a high temperature (e.g., 240°C) to elute FAMEs based on chain length and unsaturation.

-

MS Detection: Use Electron Impact (EI) ionization. Acquire data in full scan mode or Selective Ion Monitoring (SIM) mode for higher sensitivity.

-

Identification: Identify FAME peaks by comparing their retention times and mass spectra to those of a known FAME standard mixture.

-

Quantification: Calculate the relative percentage of each fatty acid by integrating the area under its corresponding peak.

Protocol: Quantitative Real-Time PCR (qPCR) for SCD1 mRNA Expression

This method quantifies the amount of SCD1 messenger RNA in a sample relative to a stable housekeeping gene.

1. RNA Extraction:

-

Extract total RNA from cells or tissue using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) or a bioanalyzer.

2. cDNA Synthesis (Reverse Transcription):

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers. Use 1 µg of total RNA per 20 µL reaction.

-

Incubate according to the enzyme manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).

3. qPCR Reaction:

-

Prepare a qPCR master mix containing:

-

Add diluted cDNA (~10-50 ng) to the master mix.

-

Run the reaction on a qPCR instrument with a typical thermal cycling program:

- Initial Denaturation: 95°C for 10 min.

- Cycling (40 cycles): 95°C for 15 sec, followed by 60°C for 1 min.

- Melt Curve Analysis (for SYBR Green): To verify product specificity.

4. Data Analysis:

-

Determine the cycle threshold (Ct) for SCD1 and a housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate the relative expression of SCD1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a control sample.

Conclusion and Future Directions

Stearoyl-CoA Desaturase 1 is a central and highly regulated enzyme in lipid metabolism. Its role in synthesizing MUFAs places it at the crossroads of lipid storage, membrane biology, and cellular signaling. The strong association between elevated SCD1 activity and the pathogenesis of metabolic syndrome and cancer has established it as a high-priority target for drug development. Numerous potent and selective SCD1 inhibitors have been developed and have shown promising results in preclinical models.[23][24] Future research will focus on developing liver-specific or tissue-specific inhibitors to maximize therapeutic benefits while minimizing potential side effects, such as the skin and eye issues observed with systemic inhibition. A deeper understanding of the distinct roles of different SCD isoforms and their interplay will be crucial for designing next-generation therapies targeting the complex landscape of metabolic disease.

References

- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 2. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sequential Dynamics of Stearoyl-CoA Desaturase-1(SCD1)/Ligand Binding and Unbinding Mechanism: A Computational Study [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of stearoyl-CoA desaturases and role in metabolism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. Hepatic stearoyl CoA desaturase 1 deficiency increases glucose uptake in adipose tissue partially through the PGC-1α–FGF21 axis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SREBP-1c, regulated by the insulin and AMPK signaling pathways, plays a role in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-ray Structure of a Mammalian Stearoyl-CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. researchgate.net [researchgate.net]

- 14. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. storage.imrpress.com [storage.imrpress.com]

- 20. researchgate.net [researchgate.net]

- 21. Stearoyl-CoA Desaturase (SCD) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 22. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Stearoyl-CoA Desaturase (SCD) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 25. abmole.com [abmole.com]

- 26. Stearoyl-Coenzyme A Desaturase 1 Deficiency Protects against Hypertriglyceridemia and Increases Plasma High-Density Lipoprotein Cholesterol Induced by Liver X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. origene.com [origene.com]

An In-depth Technical Guide on the Cellular Localization of Stearoyl-CoA Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl-CoA, a saturated long-chain fatty acyl-CoA, occupies a central node in cellular lipid metabolism. Its conversion to the monounsaturated fatty acyl-CoA, oleoyl-CoA, is a critical rate-limiting step in the synthesis of various lipid species, including triglycerides, phospholipids, and cholesterol esters. The enzymes and pathways responsible for the synthesis, desaturation, elongation, and subsequent utilization of stearoyl-CoA are compartmentalized within distinct subcellular locations. A thorough understanding of this spatial organization is paramount for elucidating the regulation of lipid homeostasis and for the development of therapeutic strategies targeting metabolic diseases such as obesity, type 2 diabetes, and cancer. This guide provides a comprehensive overview of the cellular localization of stearoyl-CoA metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Concepts: Subcellular Hubs of Stearoyl-CoA Metabolism

The metabolism of stearoyl-CoA is not confined to a single organelle but is rather a coordinated effort involving multiple subcellular compartments, primarily the endoplasmic reticulum (ER), mitochondria, and specialized domains such as mitochondria-associated membranes (MAMs) and lipid droplets.

The Endoplasmic Reticulum: The Epicenter of Stearoyl-CoA Desaturation and Elongation

The ER serves as the primary site for the synthesis and modification of stearoyl-CoA.[1] It houses the key enzymes responsible for both the desaturation of stearoyl-CoA and the elongation of fatty acyl-CoAs.

-

Stearoyl-CoA Desaturase (SCD): This integral membrane protein of the ER is the rate-limiting enzyme in the synthesis of monounsaturated fatty acids.[1][2] It introduces a double bond at the delta-9 position of stearoyl-CoA (C18:0) to produce oleoyl-CoA (C18:1).[2]

-

Fatty Acid Elongases (ELOVLs): The ER is also the location for the elongation of fatty acids, a process carried out by a family of enzymes known as elongases.[3] These enzymes sequentially add two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain.[3]

Mitochondria: A Site for Acyl-CoA Activation and Oxidation

Mitochondria play a crucial role in the activation of fatty acids and their subsequent beta-oxidation for energy production. While the bulk of stearoyl-CoA desaturation occurs in the ER, some acyl-CoA synthetase activity is also found in mitochondria.

-

Acyl-CoA Synthetases (ACSs): These enzymes are responsible for the activation of fatty acids to their CoA esters. Different isoforms of ACSs are localized to both the ER and the outer mitochondrial membrane, suggesting distinct pools of acyl-CoAs for different metabolic fates.[4]

-

Fatty Acid Beta-Oxidation: Mitochondria are the primary site of beta-oxidation, the catabolic process that breaks down fatty acyl-CoAs to produce acetyl-CoA, which then enters the citric acid cycle for ATP production.

Mitochondria-Associated Membranes (MAMs): A Critical Interface

MAMs are specialized regions of the ER that are in close physical contact with mitochondria. This proximity facilitates the efficient transfer of lipids and signaling molecules between the two organelles. Proteomic analyses have revealed the enrichment of lipid metabolism enzymes in MAMs, highlighting their importance as a hub for lipid synthesis and trafficking.[5][6][7][8]

Lipid Droplets: Storage Depots for Neutral Lipids